molecular formula C18H23N5O B7633144 N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Cat. No. B7633144
M. Wt: 325.4 g/mol
InChI Key: JKAFUQOJQSDUKO-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide, also known as DMPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPP is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide exerts its effects through binding to specific receptors in the central nervous system. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has been shown to have high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has also been shown to bind to the α2-adrenoceptor, which is involved in the regulation of blood pressure and sympathetic nervous system activity.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has been shown to increase the release of serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has also been shown to reduce blood pressure and heart rate, which may be due to its effects on the α2-adrenoceptor.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has several advantages for use in lab experiments. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide is a relatively stable compound that can be easily synthesized and purified. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has also been shown to have high affinity for specific receptors, which makes it a useful tool compound in drug discovery. However, N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide also has limitations for lab experiments. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has low solubility in water, which can make it difficult to use in certain assays. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide also has limited selectivity for specific receptors, which can make it difficult to interpret its effects in complex biological systems.

Future Directions

There are several future directions for research on N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide. One area of research is the development of more selective N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide analogs that can be used to study specific receptor subtypes. Another area of research is the investigation of N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide's effects on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide could be studied for its potential use as a therapeutic agent for various disorders, such as anxiety and depression.
In conclusion, N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has several advantages for use in lab experiments, but also has limitations. There are several future directions for research on N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide, including the development of more selective analogs and investigation of its effects on other neurotransmitter systems.

Synthesis Methods

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide can be synthesized through a multistep process involving the reaction of 4-(pyridin-4-ylmethyl)piperazine-1-carboxylic acid with 4,6-dimethyl-2-chloropyridine in the presence of a base. The resulting intermediate is then treated with an amine to obtain N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide. The purity and yield of N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and molecular biology. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has been shown to have affinity for certain receptors in the central nervous system, such as the 5-HT1A receptor and the α2-adrenoceptor. N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has also been studied for its potential use as a tool compound in drug discovery and as a fluorescent probe for imaging studies.

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-11-15(2)20-17(12-14)21-18(24)23-9-7-22(8-10-23)13-16-3-5-19-6-4-16/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAFUQOJQSDUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

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